Pinostilbene: A Technical Guide to Its Natural Sources and Biosynthesis
Pinostilbene: A Technical Guide to Its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinostilbene (3,4′-dihydroxy-5-methoxystilbene) is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse and potent biological activities. As a methylated derivative of resveratrol (B1683913), pinostilbene often exhibits enhanced bioavailability and metabolic stability, making it a compound of significant interest for pharmaceutical and nutraceutical development. Its reported pharmacological properties include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of pinostilbene, its biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and characterization.
Natural Sources of Pinostilbene
Pinostilbene is primarily found in the plant kingdom, particularly within the genera Pinus and Gnetum. Its concentration can vary significantly depending on the plant species, tissue type, and environmental conditions.
Distribution in Pinus Species (Pine)
The heartwood, bark, and knotwood of various pine species are rich sources of stilbenoids, including pinostilbene.[2][3] Several studies have identified and quantified pinostilbene and its glycosides in different pine species.
-
Pinus sibirica (Siberian Pine): The bark of this species is a known source of pinostilbene.[4][5]
-
Pinus cembra (Swiss Stone Pine): While stilbene (B7821643) derivatives like pinosylvin (B93900) are well-documented in the heartwood and knotwood of P. cembra, recent studies have also identified pinostilbene in the heartwood and its glycoside, pinostilbenoside, in the bark.[2][6][7]
-
Pinus koraiensis (Korean Pine): The inner bark of Korean pine contains trans-pinostilbene and its glycoside.[8] The total stilbene content, including pinostilbenoside, in the bark can be as high as 54.8 mg/g of dry weight, with variations depending on the season.[9][10][11]
-
Pinus nigra subsp. laricio (Corsican Pine): Pinosylvin, a structural analogue of pinostilbene, is found in this subspecies, suggesting the potential for pinostilbene presence.[12]
Distribution in Gnetum Species
The genus Gnetum is another significant source of pinostilbene and other oligostilbenoids.[13]
-
Gnetum venosum : This Amazonian climber contains pinostilbene, also referred to as rapontigentin (3-methoxyresveratrol).[4][14]
-
Gnetum montanum and Gnetum latifolium : Various stilbene derivatives have been isolated from these species, indicating the genus is a rich source of these compounds.[15][16]
Other Sources
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Vitis vinifera (Grapevine): While resveratrol is the most prominent stilbene in grapes, pinostilbene has also been reported in grapevine canes and roots.[17][18][19]
Quantitative Data on Pinostilbene and Related Stilbenes
The following table summarizes the quantitative data for pinostilbene and related stilbenoids found in various natural sources, as reported in the cited literature.
| Plant Species | Tissue | Compound | Concentration (µg/g Dry Weight) | Reference |
| Pinus koraiensis | Stem Bark | Dihydropinosylvin monomethylether (DPME) | 37.5 | [20] |
| Pinus koraiensis | Stem Bark | Pinosylvin monomethylether (PME) | 11.2 | [20] |
| Pinus koraiensis | Leaves | Dihydropinosylvin monomethylether (DPME) | < 40 | [20] |
| Pinus koraiensis | Leaves | Pinosylvin monomethylether (PME) | < 40 | [20] |
| Pinus koraiensis | Cell Culture (Control) | Dihydropinosylvin monomethylether (DPME) | 17 | [20] |
| Pinus koraiensis | Cell Culture (Control) | Pinosylvin monomethylether (PME) | 47 | [20] |
| Pinus koraiensis | Cell Culture (Elicited) | Pinosylvin monomethylether (PME) | up to 6724 | [20] |
| Pinus koraiensis | Bark | Total Stilbenes | up to 54,800 | [9][10] |
| Pinus koraiensis | Wood | Total Stilbenes | up to 6,200 | [9] |
| Pinus koraiensis | Young Branches | Total Stilbenes | up to 6,300 | [9] |
| Pinus cembra | Bark | Total Phenolics | 299,300 | [6] |
Biosynthesis of Pinostilbene
Pinostilbene is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.[6][21] The biosynthesis begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce resveratrol, the immediate precursor to pinostilbene.
The key enzymatic steps are:
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L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine ammonia-lyase (PAL) .
-
trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate-4-hydroxylase (C4H) .
-
p-Coumaric acid is activated to p-Coumaroyl-CoA by 4-Coumarate:CoA ligase (4CL) .
-
Stilbene synthase (STS) , a key enzyme in stilbenoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Resveratrol .[6][21][22][23]
-
Finally, Resveratrol O-methyltransferase (ROMT) catalyzes the methylation of the 3-hydroxyl group of resveratrol, using S-adenosyl methionine (SAM) as a methyl donor, to produce Pinostilbene .[9][20] Further methylation at the 5-hydroxyl group can lead to the formation of pterostilbene.
Experimental Protocols
Extraction of Pinostilbene from Plant Material
A variety of methods can be employed for the extraction of pinostilbene from plant matrices. The choice of solvent and technique depends on the nature of the plant material and the desired purity of the extract.
4.1.1. Soxhlet Extraction
This classical method is effective for exhaustive extraction.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Solvents: Ethanol (B145695), methanol (B129727), acetone, or a mixture of ethanol and water (e.g., 50:50 or 95:5 v/v).[7]
-
Protocol:
-
Grind the dried plant material (e.g., pine bark) to a fine powder.
-
Place approximately 10-20 g of the powdered material into a cellulose (B213188) extraction thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 4-6 hours, ensuring continuous cycling of the solvent.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
4.1.2. Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient extraction method.
-
Apparatus: Microwave extraction system.
-
Solvents: Water, ethanol, or a 50:50 (v/v) water-ethanol mixture.[11][23]
-
Protocol:
-
Place 2.5 g of powdered pine bark into a microwave extraction vessel.
-
Add 50 mL of the selected solvent (solid/liquid ratio of 1:20 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature at 130°C and time for 15 minutes.[11][23]
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract to remove solid plant material.
-
The resulting extract can be used for further analysis or purification.
-
4.1.3. Accelerated Solvent Extraction (ASE)
ASE utilizes elevated temperatures and pressures to increase extraction efficiency.
-
Apparatus: Accelerated Solvent Extractor.
-
Solvents: Hexane (B92381) (for defatting), followed by a polar solvent like an acetone:water or ethanol:water mixture (e.g., 95:5 v/v).
-
Protocol:
-
Pack a stainless-steel extraction cell with the dried and powdered plant material.
-
Perform a preliminary extraction with hexane at 90°C and 13.8 MPa to remove lipophilic compounds.
-
Dry the material and then perform the primary extraction with the polar solvent mixture at 100°C and 13.8 MPa.
-
Collect the extract and concentrate it under reduced pressure.
-
Purification by Flash Chromatography
Flash chromatography is a common technique for purifying and isolating pinostilbene from crude extracts.
-
Apparatus: Glass chromatography column, silica (B1680970) gel (Silica 60), pump or air pressure source, fraction collector.
-
Solvents: A solvent system is chosen based on Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for pinostilbene. Common solvent systems include gradients of hexane and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[22]
-
Protocol:
-
Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton wool at the bottom, followed by a thin layer of sand. Dry pack the column with silica gel (e.g., 6-10 inches high). Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 5 cm/minute.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing pinostilbene.
-
Pooling and Concentration: Combine the fractions containing pure pinostilbene and concentrate them using a rotary evaporator to obtain the purified compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and sensitive method for the quantification of pinostilbene.
-
Apparatus: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., Nucleodur, 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. An example of an isocratic mobile phase is acetonitrile and water (90:10 v/v).[12]
-
Protocol:
-
Standard Preparation: Prepare a stock solution of pure pinostilbene standard in the mobile phase (e.g., 100 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1-75 µg/mL).
-
Sample Preparation: Dissolve the extract or purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for pinostilbene (approximately 306 nm).
-
-
Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of pinostilbene in the samples by interpolating their peak areas on the calibration curve.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming the chemical structure of isolated pinostilbene.
-
Apparatus: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Protocol:
-
Dissolve a few milligrams of the purified pinostilbene in approximately 0.5 mL of the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum to determine the number and chemical environment of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish long-range carbon-proton correlations, which is crucial for assembling the molecular structure.
-
Compare the obtained spectral data with published data for pinostilbene to confirm its identity.
-
In Vitro Assay for Resveratrol O-Methyltransferase (ROMT) Activity
This assay can be used to characterize the enzymatic activity of ROMT, the enzyme responsible for converting resveratrol to pinostilbene.
-
Materials: Purified ROMT enzyme, resveratrol, S-adenosyl methionine (SAM), reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 0.5 mM DTT), quenching solution (acetonitrile with 400 mM HCl), HPLC system.
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of resveratrol (e.g., 350 µM), and SAM (e.g., 700 µM).
-
Initiate the reaction by adding the purified ROMT enzyme (e.g., 5 µM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specific time period (e.g., 24 hours).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC, as described in section 4.3, to quantify the amounts of remaining resveratrol and the produced pinostilbene.
-
Enzymatic activity can be expressed as the percentage of resveratrol converted to pinostilbene.
-
Conclusion
Pinostilbene stands out as a promising natural compound with significant potential in drug development. This guide has detailed its primary natural sources, with a particular emphasis on Pinus and Gnetum species, and has provided a comprehensive overview of its biosynthetic pathway. The experimental protocols outlined herein offer a practical framework for researchers to extract, purify, and characterize pinostilbene, facilitating further investigation into its pharmacological properties and potential therapeutic applications. The continued exploration of pinostilbene's natural occurrences and the optimization of its production through biotechnological approaches will be crucial in unlocking its full potential.
References
- 1. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells [mdpi.com]
- 7. aidic.it [aidic.it]
- 8. Stilbenoids of Korean Pine (Pinus koraiensis) Inner Bark -Journal of the Korean Wood Science and Technology | 학회 [koreascience.kr]
- 9. mdpi.com [mdpi.com]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. Microwave-Assisted Extraction for the Sustainable Recovery and Valorization of Phenolic Compounds from Maritime Pine Bark | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cris.biu.ac.il [cris.biu.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Production of Nematicidal Pinosylvin Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Purification [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
